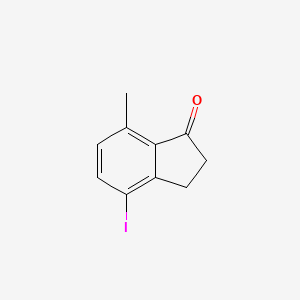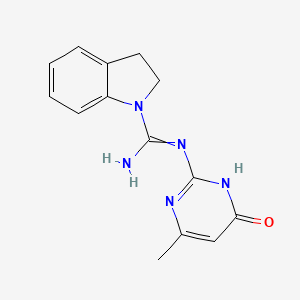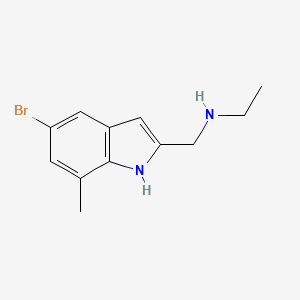
2-Quinoxalinol, 3-(trichloromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Quinoxalinol, 3-(trichloromethyl)- is an organic compound with the molecular formula C9H5Cl3N2O. It is a derivative of quinoxaline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinoxalinol, 3-(trichloromethyl)- typically involves the chlorination of quinoxaline derivatives. One common method involves reacting quinoxaline derivatives with trichloromethyl carbonic ester in an organic solvent at temperatures ranging from 20°C to 150°C for 2 to 30 hours . Another method involves the reduction of 2-quinoxalinol-4-oxide compounds using hydrazine in the presence of a Raney catalyst and a hydroxide of an alkali metal or an alkaline earth metal .
Industrial Production Methods
Industrial production methods for 2-Quinoxalinol, 3-(trichloromethyl)- are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Quinoxalinol, 3-(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into other quinoxaline derivatives.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, Raney catalyst, and various organic solvents. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and reaction times .
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Quinoxalinol, 3-(trichloromethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Quinoxalinol, 3-(trichloromethyl)- and its derivatives involves interactions with molecular targets such as kinases. These interactions can inhibit kinase activity, affecting cell signaling pathways and leading to various biological effects. The compound’s structure allows it to bind to specific sites on the kinase, blocking its activity and potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Quinoxalinone, 3-(trichloromethyl)-: Similar in structure but with different functional groups, leading to different chemical properties and applications.
3-(Trichloromethyl)quinoxalin-2-ol: Another closely related compound with similar applications and chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential as a kinase inhibitor make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
73855-49-9 |
|---|---|
Molecular Formula |
C9H5Cl3N2O |
Molecular Weight |
263.5 g/mol |
IUPAC Name |
3-(trichloromethyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H5Cl3N2O/c10-9(11,12)7-8(15)14-6-4-2-1-3-5(6)13-7/h1-4H,(H,14,15) |
InChI Key |
HYRAYGYUGOFLQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B15065055.png)
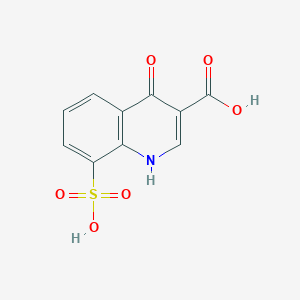
![2'-Methyl-3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-6'-carbonitrile hydrochloride](/img/structure/B15065059.png)

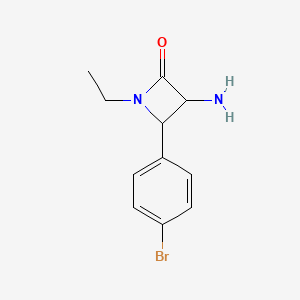

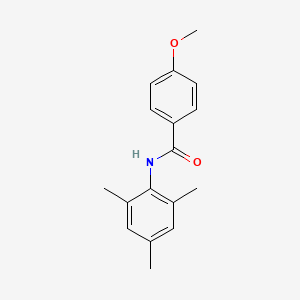
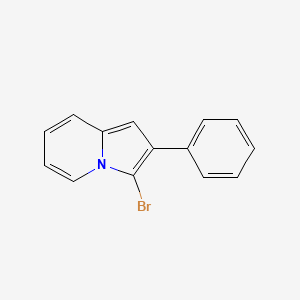
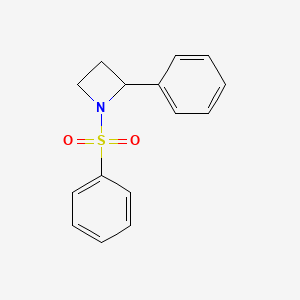
![2-amino-1-(3-aminopropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B15065112.png)
